molecular formula C17H32N2O2 B3154580 tert-Butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate CAS No. 779339-14-9

tert-Butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate

Cat. No.: B3154580
CAS No.: 779339-14-9
M. Wt: 296.4 g/mol
InChI Key: BBWXIYAIJMVPSG-UHFFFAOYSA-N
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Scientific Research Applications

tert-Butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Biochemical Analysis

Biochemical Properties

Tert-Butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of certain cytochrome P450 enzymes, such as CYP2D6 . This interaction is crucial as it can affect the metabolism of other compounds processed by these enzymes. The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, leading to altered cellular metabolism . Additionally, it can impact cell signaling pathways by inhibiting specific enzymes, thereby affecting downstream signaling events.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the target. For instance, its inhibition of cytochrome P450 enzymes leads to decreased metabolism of certain substrates . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained inhibition of target enzymes, affecting cellular processes over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating enzyme activity and cellular processes. At higher doses, it can cause toxic or adverse effects, such as liver toxicity due to the inhibition of cytochrome P450 enzymes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, its interaction with cytochrome P450 enzymes affects its own metabolism as well as the metabolism of other compounds . This interaction can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . The compound’s distribution can affect its efficacy and toxicity, as it needs to reach specific target sites to exert its effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall efficacy . Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate typically involves the reaction of 1-(cyclohexylmethyl)piperidin-4-amine with tert-butyl chloroformate . The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

tert-Butyl 1-(cyclohexylmethyl)piperidin-4-ylcarbamate can be compared with other similar compounds, such as:

  • tert-Butyl 1-(phenylmethyl)piperidin-4-ylcarbamate
  • tert-Butyl 1-(cyclopropylmethyl)piperidin-4-ylcarbamate
  • tert-Butyl 1-(cyclohexylethyl)piperidin-4-ylcarbamate

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[1-(cyclohexylmethyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O2/c1-17(2,3)21-16(20)18-15-9-11-19(12-10-15)13-14-7-5-4-6-8-14/h14-15H,4-13H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWXIYAIJMVPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The title compound was prepared (1.83 g, 83%) from tert-butyl piperidin-4-ylcarbamate (1.50 g, 7.48 mmol) and cyclohexanecarbaldehyde (0.84 g, 7.48 mmol) by following the general procedure described for Preparation 3. 1H NMR (400 MHz, CDCl3) δ 4.80 (bs, 1H), 3.71 (m, 1H), 3.63 (m, 2H), 2.53 (m, 2H), 2.43 (m, 2H), 2.00-1.61 (m, 9H), 1.44 (s, 9H), 1.23 (m, 4H), 0.95 (m, 2H); MS (ESI) m/z: Calculated for C17H33N2O2, 297.25; Observed: 297.1 (M++1).
Quantity
1.5 g
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0.84 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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